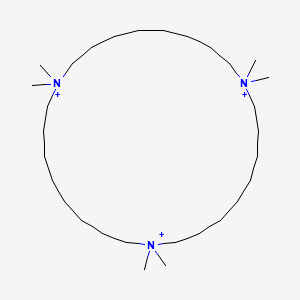
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium is a complex organic compound known for its unique structure and properties This compound belongs to the class of polyamines and is characterized by its multiple methyl groups attached to a triazacycloheptacosane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium typically involves multi-step organic reactions. One common method includes the reaction of triethylenetetramine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in cellular signaling and as a chelating agent for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
作用机制
The mechanism by which 1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound’s multiple methyl groups and nitrogen atoms enable it to form stable complexes with metal ions, which can modulate enzymatic activity and cellular processes. Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways and influence cellular functions.
相似化合物的比较
Similar Compounds
- 1,1,4,7,10,10-Hexamethyltriethylenetetramine
- Hexamethylbenzene
- Triethylenetetramine
Comparison
Compared to similar compounds, 1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium is unique due to its larger and more complex structure, which provides it with distinct chemical and physical properties. Its multiple methyl groups and triazacycloheptacosane backbone contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
90213-85-7 |
|---|---|
分子式 |
C30H66N3+3 |
分子量 |
468.9 g/mol |
IUPAC 名称 |
1,1,10,10,19,19-hexamethyl-1,10,19-triazoniacycloheptacosane |
InChI |
InChI=1S/C30H66N3/c1-31(2)25-19-13-7-9-15-21-27-32(3,4)29-23-17-11-12-18-24-30-33(5,6)28-22-16-10-8-14-20-26-31/h7-30H2,1-6H3/q+3 |
InChI 键 |
RZUIHLZFHKOFGH-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCCCCCCC[N+](CCCCCCCC[N+](CCCCCCCC1)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


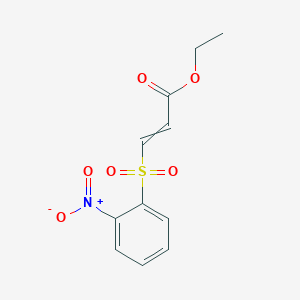
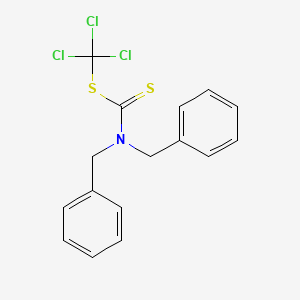
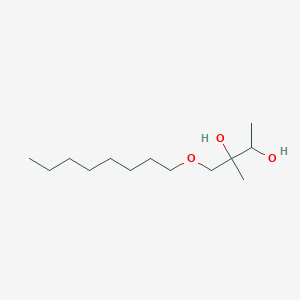
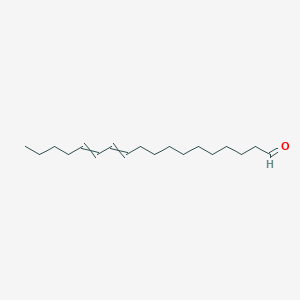

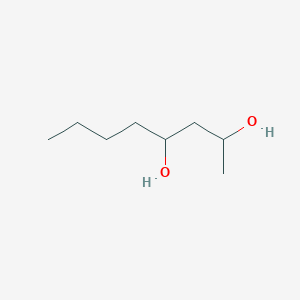

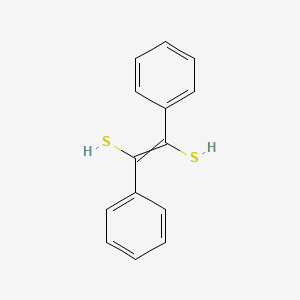
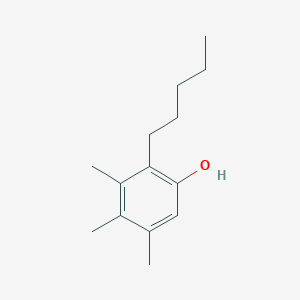
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
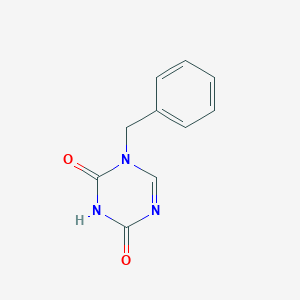
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
